molecular formula C12H15N5O6 B12105202 1-[6-(Azidooxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione

1-[6-(Azidooxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione

Cat. No.: B12105202
M. Wt: 325.28 g/mol
InChI Key: ZYTHMBMTUSIFDR-UHFFFAOYSA-N
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Description

1-[6-(Azidooxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an azido group, a furodioxol ring, and a pyrimidine dione moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-(Azidooxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

1-[6-(Azidooxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions often involve controlled temperatures and pH levels to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azido group can yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

1-[6-(Azidooxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its azido group, which can participate in bioorthogonal reactions.

    Medicine: Explored for its potential as a drug candidate, particularly in the field of antiviral and anticancer research.

    Industry: Utilized in the development of new materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of 1-[6-(Azidooxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione involves its interaction with specific molecular targets. The azido group can undergo click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property makes it useful in labeling and tracking biomolecules in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[6-(Azidooxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione stands out due to its azido group, which imparts unique reactivity and versatility in chemical synthesis and biological applications. This distinguishes it from other similar compounds that may lack this functional group .

Properties

Molecular Formula

C12H15N5O6

Molecular Weight

325.28 g/mol

IUPAC Name

1-[6-(azidooxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C12H15N5O6/c1-12(2)22-8-6(5-20-16-15-13)21-10(9(8)23-12)17-4-3-7(18)14-11(17)19/h3-4,6,8-10H,5H2,1-2H3,(H,14,18,19)

InChI Key

ZYTHMBMTUSIFDR-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2C(OC(C2O1)N3C=CC(=O)NC3=O)CON=[N+]=[N-])C

Origin of Product

United States

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